molecular formula C13H15NO B182431 N-methyl-2-naphthalen-1-yloxyethanamine CAS No. 50882-69-4

N-methyl-2-naphthalen-1-yloxyethanamine

Cat. No. B182431
CAS RN: 50882-69-4
M. Wt: 201.26 g/mol
InChI Key: GYIQQYDOLSGVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-2-naphthalen-1-yloxyethanamine” is a chemical compound with the molecular formula C13H15NO and a molecular weight of 201.26 g/mol. It is also known by other names such as “N-methyl-2-(naphthalen-1-yloxy)ethanamine”, “N-methyl-N-[2-(1-naphthyloxy)ethyl]amine”, and "CHEMBL138958" .

properties

IUPAC Name

N-methyl-2-naphthalen-1-yloxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-14-9-10-15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,14H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIQQYDOLSGVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366950
Record name N-methyl-N-[2-(1-naphthyloxy)ethyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-naphthalen-1-yloxyethanamine

CAS RN

50882-69-4
Record name N-methyl-N-[2-(1-naphthyloxy)ethyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At 0° C., a solution of N-methyl-2-(1-naphthyloxy)acetamide (17.4 g, 81.1 mmol) in THF (100 ml) was added dropwise to a suspension of sodium borohydride (7.35 g, 195 mmol) in THF (100 ml). The reaction mixture was stirred for 15 min at this temperature. A solution of iodine (20.6 g, 81 mmol) in THF (200 ml) was added dropwise. The reaction mixture was heated to 70° C. for 16 hours. It was cooled to 0° C. Methanol (250 ml) was added dropwise. The solvents were removed in vacuo. The residue was dissolved in a mixture of tert-butyl methyl ether (200 ml) and a 20% aqueous solution of sodium hydroxide (200 ml). The phases were separated. The aqueous phase was extracted with tert-butyl methyl ether (2×100 ml). The combined organic layers were dried over magnesium sulphate. The crude product was purified by flash chromatography on silica (200 g), using DCM/methanol/25% aqueous ammonia (100:10:1) as eluent, to give 1.94 g of N-methyl-N-[2-(1-naphthyloxy)ethyl]amine.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
7.35 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

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